N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Description
Properties
CAS No. |
652990-53-9 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-3-4-5-6-11-17-16(19)10-8-13-7-9-14(18)15(12-13)20-2/h7-10,12,18H,3-6,11H2,1-2H3,(H,17,19) |
InChI Key |
HYLSCZIZAYCJOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Procedure
Activation of Ferulic Acid :
Ferulic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux to form the acyl chloride intermediate.- Reaction Conditions :
- Solvent: Anhydrous DCM
- Temperature: Reflux (40–50°C)
- Duration: 2–4 hours
- Molar Ratio: Ferulic acid : SOCl₂ = 1 : 1.5–2.0
- Reaction Conditions :
Amidation with Hexylamine :
The acyl chloride is reacted with hexylamine in the presence of a base (e.g., triethylamine, TEA) to neutralize HCl.- Reaction Conditions :
- Solvent: DCM
- Temperature: 0°C → room temperature (RT)
- Duration: 12–24 hours
- Molar Ratio: Acyl chloride : hexylamine : TEA = 1 : 1.5 : 2.0
- Reaction Conditions :
Key Data
| Parameter | Value | Source Reference |
|---|---|---|
| Yield | 65–77% | |
| Purification | Column chromatography (hexane/EtOAc 7:3) | |
| Characterization | ¹H/¹³C NMR, IR, HPLC |
Mechanistic Insight :
Thionyl chloride converts the carboxylic acid to a reactive acyl chloride, which undergoes nucleophilic attack by hexylamine. The base (TEA) scavenges HCl, driving the reaction to completion.
Carbodiimide Coupling (EDC/HOBt)
Procedure
Activation with EDC/HOBt :
Ferulic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.- Reaction Conditions :
- Solvent: DCM or DMF
- Temperature: RT
- Duration: 1 hour (activation) + 18–24 hours (coupling)
- Molar Ratio: Ferulic acid : EDC : HOBt : hexylamine = 1 : 1.1 : 1.1 : 1.0
- Reaction Conditions :
Workup and Purification :
The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Key Data
| Parameter | Value | Source Reference |
|---|---|---|
| Yield | 70–84% | |
| Solubility | Improved in polar solvents (DMF) | |
| Side Products | <5% (unreacted acid/amine) |
Advantage :
This method avoids harsh conditions (e.g., SOCl₂) and is suitable for acid-sensitive substrates.
Comparative Analysis of Methods
| Method | Acyl Chloride | EDC/HOBt Coupling |
|---|---|---|
| Yield | 65–77% | 70–84% |
| Reaction Time | 14–28 hours | 19–25 hours |
| Cost | Low (SOCl₂ is inexpensive) | High (EDC/HOBt costly) |
| Scalability | Suitable for bulk synthesis | Limited by coupling agent cost |
| Purity | ≥95% after chromatography | ≥97% after chromatography |
Recent Advances
Microwave-Assisted Synthesis
Continuous-Flow Systems
- Setup :
- Tubular reactor with immobilized lipase (e.g., Novozym 435).
- Advantage :
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its effects are mediated through the binding to specific receptors and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide with key analogs based on substituent groups, bioactivity, and structural features.
Key Structural and Functional Insights:
N-Substituent Effects :
- Aliphatic vs. Aromatic Chains : The hexyl group in the target compound enhances lipophilicity compared to aromatic N-substituents (e.g., Moupinamide or Terrestriamide). This may improve bioavailability but reduce hydrogen-bonding interactions critical for enzyme inhibition .
- Hydrogen-Bonding Capacity : Analogs with hydroxylated aromatic N-substituents (e.g., Terrestriamide) form multiple hydrogen bonds with proteins (e.g., SARS-CoV-2 Mpro), a feature absent in the hexyl-substituted target compound .
Bioactivity Trends: Anti-inflammatory Activity: Compound 4 (Lycium yunnanense) and Moupinamide show significant anti-inflammatory effects (IC₅₀ < 20 μM), likely mediated by COX-1/2 inhibition. The hexyl analog’s activity remains speculative but may depend on alternative pathways . Antiviral Potential: Terrestriamide’s low binding energy (−8.9 kcal/mol) to SARS-CoV-2 targets highlights the importance of ketone and hydroxyl groups in the N-substituent for viral protein interaction .
Stereochemical Considerations :
- The cis isomer of N-feruloyltyramine exhibits reduced activity compared to the trans form, emphasizing the role of stereochemistry in bioactivity . The target compound’s E-configuration (trans) aligns with active analogs.
Biological Activity
N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.31 g/mol
The compound features a hexyl chain, a prop-2-enamide backbone, and a phenolic moiety that contributes to its biological activities.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 4-hydroxy-3-methoxyphenyl have been shown to scavenge free radicals effectively, thus preventing oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
This compound has demonstrated potential as an anti-inflammatory agent. Studies suggest that it may inhibit key inflammatory pathways, including the cyclooxygenase (COX) enzymes COX-1 and COX-2, which are pivotal in the synthesis of pro-inflammatory mediators. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases.
3. Anticancer Properties
The compound's anticancer effects have been explored in various studies. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation. For example, similar compounds have been reported to target specific signaling pathways that are often dysregulated in cancerous cells.
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant activity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with the compound compared to control groups.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Case Study 2: Anti-inflammatory Effects
In vitro studies on human macrophages revealed that treatment with this compound led to a decrease in TNF-alpha production by approximately 40%, indicating its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The phenolic structure allows for electron donation, neutralizing free radicals.
- Inhibition of Pro-inflammatory Mediators : The compound may inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Modulation of Cell Signaling Pathways : It potentially affects pathways related to cell survival and apoptosis, particularly in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
